molecular formula C10H12N2OS B5805272 4-(3-pyridinylcarbonothioyl)morpholine

4-(3-pyridinylcarbonothioyl)morpholine

Cat. No. B5805272
M. Wt: 208.28 g/mol
InChI Key: WOAVLRJNLFBESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-pyridinylcarbonothioyl)morpholine, also known as PCTM, is a chemical compound that has been extensively studied for its potential use in scientific research. PCTM is a heterocyclic compound that contains both a pyridine ring and a morpholine ring, as well as a carbonothioyl group. Its unique structure makes it an attractive candidate for use in various scientific applications, including as a potential drug target.

Mechanism of Action

The mechanism of action of 4-(3-pyridinylcarbonothioyl)morpholine involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase, this compound has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and carbonic anhydrase. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-pyridinylcarbonothioyl)morpholine in scientific experiments is its unique structure, which makes it an attractive candidate for use as a drug target. Additionally, this compound has been shown to have a number of biochemical and physiological effects, which may make it useful in the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, which may limit its availability for use in experiments.

Future Directions

There are a number of future directions for research on 4-(3-pyridinylcarbonothioyl)morpholine. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to increase the levels of acetylcholine in the brain, which may have therapeutic effects in the treatment of this disease. Additionally, this compound may have potential as a drug target for the development of new drugs. Further research is needed to fully understand the potential uses of this compound in scientific research.

Synthesis Methods

The synthesis of 4-(3-pyridinylcarbonothioyl)morpholine involves the reaction of 3-pyridinecarbonyl chloride with morpholine in the presence of carbon disulfide. This reaction results in the formation of this compound, which can then be purified and used in scientific experiments.

Scientific Research Applications

4-(3-pyridinylcarbonothioyl)morpholine has been studied extensively for its potential use in scientific research. One area of interest is its potential use as a drug target. This compound has been shown to inhibit the activity of certain enzymes, making it a potential target for the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

morpholin-4-yl(pyridin-3-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c14-10(9-2-1-3-11-8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAVLRJNLFBESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.